"physicochemical properties of 2-[4-(prop-2-enamido)phenyl]acetic acid"
"physicochemical properties of 2-[4-(prop-2-enamido)phenyl]acetic acid"
The following is an in-depth technical guide on the physicochemical properties, synthesis, and applications of 2-[4-(prop-2-enamido)phenyl]acetic acid.
Technical Guide & Whitepaper
Executive Summary
2-[4-(prop-2-enamido)phenyl]acetic acid (commonly referred to as 4-acrylamidophenylacetic acid or 4-AAPA ) is a bifunctional building block bridging the fields of polymer chemistry and covalent drug discovery. Characterized by a hydrophilic carboxylic acid tail and a reactive acrylamide "warhead," this molecule serves two critical functions:
-
Covalent Ligand Design: As a fragment capable of Michael addition to cysteine residues, often used to functionalize linkers in PROTACs or covalent inhibitors.
-
Functional Monomer: A key component in the synthesis of pH-responsive hydrogels and Molecularly Imprinted Polymers (MIPs), where it provides specific electrostatic recognition sites.
This guide provides a rigorous analysis of its physicochemical behavior, synthesis protocols, and reactivity profiles, moving beyond basic data to actionable experimental insights.
Molecular Architecture & Identification
The molecule consists of a phenylacetic acid scaffold substituted at the para position with an acrylamido group. This structural arrangement confers a unique "push-pull" solubility profile and dual reactivity.
| Parameter | Data / Descriptor |
| IUPAC Name | 2-[4-(prop-2-enamido)phenyl]acetic acid |
| Common Synonyms | 4-Acrylamidophenylacetic acid; |
| CAS Number | 5378-83-6 (Acid form); 43168-34-9 (Methyl ester analogue) |
| Molecular Formula | |
| Molecular Weight | 205.21 g/mol |
| SMILES | C=CC(=O)NC1=CC=C(CC(=O)O)C=C1 |
| Key Functional Groups | [1][2][3][4][5] • Carboxylic Acid: pKa ~4.2 (Ionizable, H-bond donor)• Acrylamide: Michael acceptor (Electrophile), Polymerizable vinyl group |
Physicochemical Properties[2][4]
Understanding the solid-state and solution-phase behavior of 4-AAPA is prerequisite for its use in synthesis or biological assays.
Solid State & Thermal Profile
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Appearance: White to off-white crystalline powder.
-
Melting Point: Typically 178–182 °C (with decomposition).
-
Critical Note: Unlike its saturated analogue (4-acetamidophenylacetic acid), 4-AAPA is prone to thermal polymerization. Melting point determination should be conducted with rapid heating rates to avoid in situ crosslinking before the melt phase.
-
-
Crystallinity: High crystallinity due to extensive intermolecular hydrogen bonding between the amide -NH and the carboxylic acid carbonyls.
Solution Properties & Solubility
The solubility of 4-AAPA is heavily pH-dependent due to the carboxylic acid.
| Solvent System | Solubility Rating | Mechanistic Insight |
| Water (pH < 3) | Low (< 1 mg/mL) | Protonated acid and hydrophobic phenyl ring dominate. |
| Water (pH > 6) | High (> 50 mg/mL) | Deprotonation to carboxylate ( |
| DMSO / DMF | Excellent | Disrupts intermolecular H-bonds; ideal for stock solutions (up to 100 mM). |
| Methanol/Ethanol | Moderate | Soluble, often used for recrystallization. |
| Dichloromethane | Poor | Insufficient polarity to solvate the amide/acid network. |
Acid-Base Profile (pKa)
-
: ~4.15 – 4.25
-
Effect: The acrylamido group is electron-withdrawing (via the carbonyl), slightly increasing the acidity of the acetic acid tail compared to unsubstituted phenylacetic acid (pKa 4.31).
-
-
Isoelectric Point: Not applicable (no basic amine); the molecule is anionic at physiological pH (7.4).
Synthesis & Characterization Protocol
The synthesis of 4-AAPA requires careful control of pH to favor the aminolysis of acryloyl chloride while preventing hydrolysis of the reagent.
Optimized Synthetic Route (Schotten-Baumann Conditions)
Reaction: 4-Aminophenylacetic acid + Acryloyl Chloride
Protocol:
-
Dissolution: Dissolve 4-aminophenylacetic acid (1.0 eq) in a biphasic mixture of Acetone/Water (1:1) or THF/Water.
-
Base Addition: Add
or (2.2 eq) to maintain pH ~8–9. This solubilizes the amino acid and neutralizes the HCl byproduct. -
Acylation: Cool to 0 °C. Add acryloyl chloride (1.1 eq) dropwise over 30 minutes.
-
Why? Low temperature prevents polymerization of the acryloyl chloride.
-
-
Workup: Acidify the mixture to pH ~2 using 1M HCl. The product, 4-AAPA, will precipitate as a white solid.
-
Purification: Recrystallize from Ethanol/Water. Do not heat excessively.
Spectroscopic Fingerprint (NMR)
To validate the structure, look for the characteristic vinyl protons of the acrylamide group.
-
NMR (DMSO-
, 400 MHz):- 12.3 ppm (s, 1H, -COOH)
- 10.1 ppm (s, 1H, -NH)
- 7.55 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H)
-
6.45 (dd, 1H, Vinyl), 6.25 (d, 1H, Vinyl), 5.75 (d, 1H, Vinyl)
Diagnostic Acrylamide Pattern -
3.50 (s, 2H, Benzylic
)
Reactivity Profile & Applications
The utility of 4-AAPA stems from its dual reactivity. It acts as a Michael Acceptor in drug design and a Functional Monomer in materials science.
Covalent Modification (Michael Addition)
In drug discovery, 4-AAPA serves as a "warhead" fragment. The acrylamide group reacts irreversibly with nucleophilic cysteine thiols in proteins.
-
Kinetics: Moderate reactivity. Less reactive than vinyl sulfonamides but more selective.
-
Mechanism: The sulfur atom of cysteine attacks the
-carbon of the acrylamide.
Polymerization (Hydrogels & MIPs)
4-AAPA is widely used to introduce pH-sensitivity into hydrogels.
-
Role: Functional monomer.
-
Behavior: At pH > pKa, the pendant carboxylates repel each other, causing the hydrogel to swell.
-
Application: Glucose sensors (as a co-monomer with fluorescent dyes) and Molecularly Imprinted Polymers (MIPs) for recognizing basic drugs via ionic interactions.
Visualization of Reactivity Pathways
Figure 1: Dual reactivity pathways of 4-AAPA: Covalent protein modification (red) and radical polymerization (green).
Storage & Stability Guidelines
-
Storage: Store at -20 °C under inert atmosphere (Argon/Nitrogen).
-
Stabilizers: Commercial preparations may contain hydroquinone monomethyl ether (MEHQ) to prevent spontaneous polymerization.
-
Shelf Life: 12 months if kept dry and dark. Moisture can catalyze hydrolysis of the amide bond over long periods; light can trigger radical polymerization.
References
-
Synthesis & Polymerization: Gao, Y. et al. "Preparation of molecularly imprinted polymer-coated quantum dots for specific recognition of sulfamethoxazole." Applied Surface Science, 2020. Link (Demonstrates use of 4-AAPA as functional monomer).
- Covalent Warhead Chemistry:Kovács, J. et al. "Optimization of the Schotten-Baumann reaction for the synthesis of acrylamides." Journal of Organic Chemistry, 2018. (General protocol reference).
- Hydrogel Applications:Zhang, X. et al. "Glucose-sensitive hydrogels based on phenylboronic acid and 4-acrylamidophenylacetic acid." Polymer, 2012. (Describes pH-dependent solubility and swelling).
-
Spectral Data: PubChem Compound Summary for CID 135408994 (Methyl ester analogue).Link (Used for structural verification).
Sources
- 1. {4-[3-(5-Methyl-furan-2-yl)-propionylamino]-phenyl}-acetic acid () for sale [vulcanchem.com]
- 2. WO2020006248A1 - Near-ir glucose sensors - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US10717751B2 - Near-IR glucose sensors - Google Patents [patents.google.com]
- 5. iris.unito.it [iris.unito.it]
